molecular formula C6H8N2OS3 B1347224 3,5-Di(methylthio)isothiazole-4-carboxamide CAS No. 4886-14-0

3,5-Di(methylthio)isothiazole-4-carboxamide

Cat. No. B1347224
CAS RN: 4886-14-0
M. Wt: 220.3 g/mol
InChI Key: BCSXDEAYNLDINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Di(methylthio)isothiazole-4-carboxamide” is a chemical compound with the CAS Number: 4886-14-0 . Its molecular formula is C6H8N2OS3 and it has a molecular weight of 220.34 .


Molecular Structure Analysis

The InChI code for “3,5-Di(methylthio)isothiazole-4-carboxamide” is 1S/C6H8N2OS3/c1-10-5-3 (4 (7)9)6 (11-2)12-8-5/h1-2H3, (H2,7,9) .

.

Scientific Research Applications

Isothiazoles Synthesis

  • Synthesis from Dithiodipropionamides : A study by Lewis et al. (1971) discusses the synthesis of isothiazoles like 3,5-Di(methylthio)isothiazole-4-carboxamide from 3,3′-dithiodipropionamides. This process is crucial for producing various isothiazole derivatives.

Heterocyclic Compounds

  • Synthesis of Thieno[2,3-c]isothiazoles : Gewald et al. (1980) report on the alkylation of disodium-(4-cyanisothiazole-3,5)-dithiolate leading to 4-amino-thieno[3,2-d]isothiazoles, which are important for the development of various heterocyclic compounds (Gewald et al., 1980).

Novel Enamide Synthesis

  • Copper-Catalyzed Cyclization of Enamides : Kumar et al. (2012) describe the synthesis of oxazoles using copper-catalyzed cyclization of β-(methylthio)enamides, highlighting an efficient method for creating functionalized enamides (Kumar et al., 2012).

Antagonist Activity

  • mGluR1 Antagonist Activity : Fisher et al. (2012) focus on 3-phenyl-5-isothiazole carboxamides, which are potent allosteric antagonists of mGluR1, a receptor involved in neurotransmission (Fisher et al., 2012).

Synthesis Techniques

  • Microwave Assisted Synthesis : Youssef et al. (2012) explore the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating a modern approach to synthesizing these compounds (Youssef et al., 2012).

HIV-1 Inhibitors

  • Triazenopyrazole Derivatives : Larsen et al. (1999) present the synthesis of triazenopyrazole derivatives, with potential as HIV-1 inhibitors, highlighting the medicinal potential of these derivatives (Larsen et al., 1999).

Mechanism of Action Study

  • Study on 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide : Gerulath et al. (1972) investigate the mechanism of action of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, providing insights into its interaction with cellular components (Gerulath et al., 1972).

C(sp3)-H Bond Activation

  • Pd-Catalyzed Activation of α-Aminobutanoic Acid Derivatives : Pasunooti et al. (2015) discuss the Pd-catalyzed C(sp3)-H bond activation using bidentate auxiliaries, a technique crucial for the modification of amino acid derivatives (Pasunooti et al., 2015).

Pyrimidine Synthesis

  • Synthesis of V-Triazolo(4,5-d)pyrimidines : Albert et al. (1972) provide a synthesis pathway for V-triazolo(4,5-d)pyrimidines from 1,2,3-triazoles, contributing to the understanding of pyrimidine chemistry (Albert et al., 1972).

Isothiazolecarboxamides

  • Functionally Substituted Isothiazolecarboxamides : Dikusar et al. (2019) developed synthetic approaches for functionally substituted isothiazolecarboxamides, which are significant for the creation of various organic compounds (Dikusar et al., 2019).

Thiazole Precursor

  • Synthesis of 5-Aminothiazole-4-carboxamide : Wang et al. (2014) report a new synthesis method for 5-aminothiazole-4-carboxamide, a precursor for the synthesis of thiazole [4,5-d] pyrimidines (Wang et al., 2014).

Isothiazolo[3,4-d]pyrimidine Derivatives

  • Synthesis of Isothiazolo[3,4-d]pyrimidine Derivatives : Chang et al. (2003) discuss the preparation of new derivatives of isothiazolo[3,4-d]pyrimidine-3-carbonitriles, highlighting the versatility of these compounds in chemical synthesis (Chang et al., 2003).

Chlorination-Cyclization Studies

  • Study on 5-chloro-4-isothiazolin-3-ones : Miller et al. (1971) focus on the chlorine-induced cyclization of dithiodipropionamides, a crucial process for producing various isothiazolin derivatives (Miller et al., 1971).

Pyrazolo[3,4-d]pyrimidine Synthesis

  • Using Ketene Dithioacetals : Tominaga et al. (1990) explore the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using ketene dithioacetals, contributing to the understanding of pyrazole chemistry (Tominaga et al., 1990).

Antiviral Spectrum

  • Synthesis of Isothiazolecarbonitriles : Cutrì et al. (2002) synthesized a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles with a broad antiviral spectrum, demonstrating their potential in antiviral research (Cutrì et al., 2002).

N-demethylation Study

  • Antineoplastic Agent Study : Skibba et al. (1970) investigate the N-demethylation of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide, an antineoplastic agent, in rats and humans (Skibba et al., 1970).

Vibrational Properties Study

  • Isothiazole Derivatives with Antiviral Activities : Romani et al. (2015) studied the structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities, providing insights into their reactivities (Romani et al., 2015).

Crystal Structure Analysis

  • N-substituted 2-thioxo-1,3-dithiole-4-carboxamides : Heinemann et al. (1995) characterized two N-substituted 2-thioxo-1,3-dithiole-4-carboxamides, contributing to the understanding of their molecular structures (Heinemann et al., 1995).

Thienoisothiazoles Synthesis

  • Synthesis of Thieno[3,2-d]isothiazole Derivatives : James et al. (1982) describe the synthesis of thieno[3,2-d]isothiazole derivatives, a significant contribution to heterocyclic chemistry (James et al., 1982).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS3/c1-10-5-3(4(7)9)6(11-2)12-8-5/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXDEAYNLDINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321667
Record name 3,5-di(methylthio)isothiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(methylthio)isothiazole-4-carboxamide

CAS RN

4886-14-0
Record name 3,5-Bis(methylthio)-4-isothiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 379558
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4886-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-di(methylthio)isothiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.